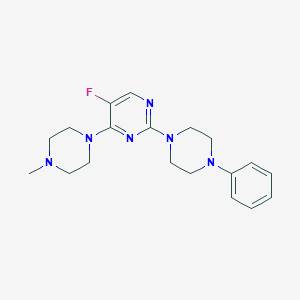
5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of Piperazine Groups: The piperazine moieties can be introduced through nucleophilic substitution reactions using 4-methylpiperazine and 4-phenylpiperazine.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moieties.
Reduction: Reduction reactions could be used to modify the functional groups on the piperazine rings.
Substitution: The pyrimidine core can undergo various substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
類似化合物との比較
Similar Compounds
4-(4-Methyl-1-piperazinyl)-2-(4-phenyl-1-piperazinyl)pyrimidine: Lacks the fluorine atom.
5-Fluoro-2-(4-phenyl-1-piperazinyl)pyrimidine: Lacks one of the piperazine moieties.
Uniqueness
The presence of both piperazine moieties and the fluorine atom in 5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine may confer unique biological activities and chemical properties compared to its analogs.
特性
分子式 |
C19H25FN6 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
5-fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C19H25FN6/c1-23-7-9-25(10-8-23)18-17(20)15-21-19(22-18)26-13-11-24(12-14-26)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
InChIキー |
FMELALYLOZMLJI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC(=NC=C2F)N3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
CN1CCN(CC1)C2=NC(=NC=C2F)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-bromo-6-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B328143.png)
![N-phenyl-2-[3-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetamide](/img/structure/B328144.png)
![N-(3-methylphenyl)-2-[3-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetamide](/img/structure/B328146.png)
![2-[2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-phenylacetamide](/img/structure/B328147.png)
![2-[2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B328148.png)
![N-(3-chloro-4-methylphenyl)-2-[2,6-dichloro-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetamide](/img/structure/B328149.png)
![[4-Chloro-2-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetic acid](/img/structure/B328151.png)
![2-[2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B328152.png)
![[2,4-dibromo-6-(3,3,6,6-tetramethyl-1,8-dioxo-10-propyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]aceticacid](/img/structure/B328157.png)
![2-[4-chloro-2-(10-ethyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-phenylacetamide](/img/structure/B328160.png)
![2-[4-chloro-2-(10-ethyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B328161.png)
![2-[2-bromo-4-(10-ethyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]-N-phenylacetamide](/img/structure/B328162.png)
![N-(3-chloro-4-methylphenyl)-2-[2,6-dichloro-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide](/img/structure/B328163.png)
![{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid](/img/structure/B328164.png)
